molecular formula C12H13ClF3NO2 B13674035 (3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

(3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B13674035
M. Wt: 295.68 g/mol
InChI Key: YSYNBLMPHGKCFM-VTLYIQCISA-N
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Description

(3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is a synthetic organic compound. It is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethylphenyl Group: This step often involves a substitution reaction where a trifluoromethylphenyl group is introduced to the pyrrolidine ring.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the pyrrolidine ring or the phenyl group.

    Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrrolidine ring or phenyl group.

    Reduction Products: Alcohol derivatives of the carboxylic acid group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies.

    Receptor Binding: May be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential use as a lead compound in the development of pharmaceuticals.

    Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride: Lacks the trifluoromethyl group.

    (3S,4S)-4-(2-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

    Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.

    Hydrochloride Salt: Enhances solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C12H13ClF3NO2

Molecular Weight

295.68 g/mol

IUPAC Name

(3S,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9-;/m1./s1

InChI Key

YSYNBLMPHGKCFM-VTLYIQCISA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl

Origin of Product

United States

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